molecular formula C6H12O B7874788 1-(1-Methyl-cyclopropyl)-ethanol

1-(1-Methyl-cyclopropyl)-ethanol

Cat. No.: B7874788
M. Wt: 100.16 g/mol
InChI Key: DMQPCUMOKHCHSB-UHFFFAOYSA-N
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Description

1-(1-Methyl-cyclopropyl)-ethanol is an organic compound with the molecular formula C6H12O It features a cyclopropyl group attached to a central carbon atom, which is also bonded to a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-cyclopropyl)-ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-Methyl-cyclopropyl)-ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-(1-Methyl-cyclopropyl)-ethanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-cyclopropyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(1-Methyl-cyclopropyl)-ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction can convert the compound into 1-(1-Methyl-cyclopropyl)-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(1-Methyl-cyclopropyl)-ethanone.

    Reduction: 1-(1-Methyl-cyclopropyl)-methanol.

    Substitution: 1-(1-Methyl-cyclopropyl)-chloride or 1-(1-Methyl-cyclopropyl)-bromide.

Scientific Research Applications

1-(1-Methyl-cyclopropyl)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the metabolism of cyclopropyl-containing compounds.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-cyclopropyl)-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

    1-(1-Methyl-cyclopropyl)-ethanone: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-(1-Methyl-cyclopropyl)-methanol: This compound has an additional methylene group, altering its physical and chemical properties.

    1-(1-Methyl-cyclopropyl)-chloride: This compound features a chlorine atom instead of a hydroxyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQPCUMOKHCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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